molecular formula C11H8FN3 B13300474 2-Amino-4-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile

2-Amino-4-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile

Cat. No.: B13300474
M. Wt: 201.20 g/mol
InChI Key: VCDWACXQCCDVEL-UHFFFAOYSA-N
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Description

2-Amino-4-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS 217954-87-5) is a fluorinated, aminonitrile-substituted pyrrole that serves as a versatile and high-value synthetic intermediate for researchers constructing complex heterocyclic compounds. The presence of both amino and cyano functional groups on the pyrrole core provides reactive handles for further chemical modification, making it a suitable precursor for the development of more elaborate molecular architectures . The 2-fluorophenyl substituent can influence the compound's electronic properties and binding affinity, which is a critical consideration in the design of bioactive molecules . This compound belongs to the 3-cyanopyrrole class of heterocycles, which are recognized as key scaffolds in the synthesis of various bioactive molecules with potential applications in medicinal chemistry and materials science . Pyrrole derivatives, particularly those with aryl substituents, are of significant importance as they are structural units found in natural products, pharmacologically active compounds, and high-tech materials . The specific structural features of this pyrrole derivative make it a promising building block for projects aimed at creating new compounds with anti-inflammatory, anti-bacterial, or anti-tumor activities . This product is strictly labeled "For Research Use Only" (RUO). It is intended for laboratory research and chemical synthesis applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C11H8FN3

Molecular Weight

201.20 g/mol

IUPAC Name

2-amino-4-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C11H8FN3/c12-10-4-2-1-3-7(10)9-6-15-11(14)8(9)5-13/h1-4,6,15H,14H2

InChI Key

VCDWACXQCCDVEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=C2C#N)N)F

Origin of Product

United States

Preparation Methods

Overview

This method involves a one-pot synthesis starting from 2-(2-fluorobenzoyl) malononitrile as the key raw material. It emphasizes a streamlined process that minimizes waste and improves yield, making it suitable for large-scale production.

Step-by-Step Process

Step Description Conditions Key Reagents & Catalysts Outcomes
1 Dissolution of 2-(2-fluorobenzoyl) malononitrile Solvent (e.g., tetrahydrofuran) Metal catalyst (e.g., palladium carbon, zinc powder), glacial acetic acid Initial solution preparation
2 First reduction reaction Heating at 45–50°C for 8–9 hours Hydrogen pressure, metal catalyst Partial reduction of malononitrile derivative
3 Cooling and filtration Below 30°C - Removal of catalyst
4 Second reduction Addition of Raney nickel and water, hydrogen pressurization 15–16 hours at 15–25°C Complete reduction to pyrrole core
5 Purification Concentration, pulping with tetrahydrofuran, washing 40–45°C High-purity 2-Amino-4-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Research Findings

  • The process reduces the number of steps compared to traditional multi-step syntheses, improving overall efficiency.
  • The method avoids multi-step intermediate separations, reducing waste and cost.
  • High yields (>85%) and purity levels (>98%) are achievable under optimized conditions.

Synthesis via Substitution and Cyclization (Based on Patent CN116178239B)

Overview

This route employs a substitution reaction of 2-fluoro-alpha-bromoacetophenone with 3-oxo-propionitrile followed by catalytic cyclization, emphasizing simplicity and suitability for industrial scale.

Step-by-Step Process

Step Description Conditions Key Reagents & Catalysts Outcomes
1 Substitution reaction 40–60°C, 3–6 hours Alkaline catalyst (e.g., K₂CO₃), organic solvent (e.g., ethyl acetate) Formation of 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile
2 Cyclization via hydrogenation 60–90°C, 15–20 hours Pd-C catalyst, HZSM-5 molecular sieve Formation of the pyrrole ring, yielding this compound

Research Findings

  • The synthesis is characterized by a short, straightforward route with high overall yield (~80%).
  • The process benefits from low-cost reagents and operational simplicity.
  • The method is environmentally friendly, generating minimal waste.

Additional Methods and Considerations

Alternative Approaches

Material and Reaction Optimization

Parameter Optimal Range Notes
Temperature 45–60°C For substitution and cyclization steps
Reaction Time 8–20 hours Depending on step complexity
Catalyst Loading 3–5% (metal catalysts) To balance activity and cost
Solvent Choice Tetrahydrofuran, Ethyl Acetate For solubility and reaction control

Comparative Data Table

Method Raw Materials Key Steps Yield (%) Environmental Impact Industrial Suitability
Patent CN113845459A 2-(2-fluorobenzoyl) malononitrile Reduction, purification >85 Low waste, eco-friendly High, scalable
Patent CN116178239B 2-fluoro-alpha-bromoacetophenone + 3-oxo-propionitrile Substitution, cyclization ~80 Mild conditions, low waste High, cost-effective
Dehalogenation Route Chlorinated precursors Dehalogenation, cyclization Variable Moderate Less preferred due to impurities

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Nitro derivatives of the pyrrole compound.

    Reduction: Amine derivatives of the pyrrole compound.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Halogen-Substituted Pyrrole Derivatives

  • 2-Amino-4-(3-chlorophenyl)-1H-pyrrole-3-carbonitrile (14c): Melting point: 284–286°C . IR: NH₂/NH stretches at 3441–3341 cm⁻¹, CN at 2203 cm⁻¹, and C=O at 1685 cm⁻¹. The 3-chlorophenyl group introduces steric bulk and stronger electron-withdrawing effects compared to fluorine, contributing to higher thermal stability .
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS 1240948-77-9): Lacks the 2-amino group, reducing hydrogen-bonding capacity.

Electron-Donating vs. Electron-Withdrawing Groups

  • 2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile: Methoxy (OCH₃) is electron-donating, enhancing aromatic ring reactivity compared to fluorine. Lower melting points expected due to reduced intermolecular dipole interactions .
  • Fludioxonil (4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile) :

    • A benzodioxol substituent replaces the fluorophenyl group.
    • Used as a fungicide, highlighting the biological relevance of pyrrole-carbonitrile scaffolds .

Spectral and Structural Comparisons

Infrared Spectroscopy

Compound NH₂ Stretch (cm⁻¹) CN Stretch (cm⁻¹) C-F/C-Cl Stretch (cm⁻¹) Additional Features
Target Compound (Inferred) 3300–3434 ~2205 ~1414 -
2-Amino-4-(3-chlorophenyl)-... (14c) 3441–3341 2203 750 (C-Cl) C=O at 1685 cm⁻¹
4-(2-Fluorophenyl)-4H-benzo[h]chromene-3-CN (4b) 3434, 3300 2205 1414 C-O-C at 1105 cm⁻¹

Crystallographic Data

  • 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile: Pyridine core vs. pyrrole. Fluorine at the 4-position on phenyl induces distinct torsion angles (56.5° and 48.2°) in crystal packing .
  • 2-Amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile: Intermolecular N–H⋯N hydrogen bonds stabilize dimeric structures .

Biological Activity

2-Amino-4-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrrole ring with an amino group and a 2-fluorophenyl moiety, which contribute to its chemical reactivity and potential therapeutic applications. The presence of the cyano group at the third position of the pyrrole enhances its reactivity, making it a candidate for various biological evaluations.

Biological Activity Overview

Research indicates that this compound exhibits promising antimicrobial , anticancer , and antiparasitic activities. Below is a detailed examination of these activities based on recent studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. Notably:

  • Minimum Inhibitory Concentration (MIC) values were assessed against Gram-positive and Gram-negative bacteria. For instance, MIC values ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial potential compared to standard antibiotics like ciprofloxacin .
Bacterial StrainMIC (μg/mL)Control (Ciprofloxacin)
Staphylococcus aureus3.12 - 12.52
Escherichia coli3.12 - 12.52

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest . Further research is needed to elucidate specific pathways affected by this compound.

Antiparasitic Activity

Research has shown that derivatives of this compound possess antiparasitic properties, particularly against protozoan parasites. In one study, similar compounds exhibited effective inhibition of parasite growth, suggesting potential applications in treating parasitic infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives:

  • Variations in substituent positions on the pyrrole ring significantly influence biological activity. For instance, the introduction of different halogen or functional groups can enhance potency against specific microbial strains or cancer cells .

Case Studies and Research Findings

Recent literature highlights several case studies focusing on the biological activity of pyrrole derivatives:

  • Antibacterial Evaluation : A study evaluated a series of pyrrole derivatives, including this compound, demonstrating superior antibacterial activity compared to traditional antibiotics .
  • Cancer Cell Line Studies : Another research project focused on the effects of this compound on breast cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .

Q & A

Basic: What are the common synthetic routes for 2-Amino-4-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via catalytic hydrogenation of precursors like [2-(2-fluorophenyl)-2-oxoethyl]propanedinitrile using Raney nickel in a mixture of acetic acid, tetrahydrofuran (THF), and water. Key variables affecting yield include temperature (45–50°C vs. 15–25°C), solvent ratios, and catalyst loading. For example, lowering the reaction temperature to 15–25°C with excess acetic acid improves selectivity, reducing byproduct formation (e.g., aldehyde derivatives). Post-reaction purification via filtration and recrystallization ensures high purity .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups such as the nitrile (CN) stretch at ~2205 cm⁻¹ and NH₂ bands at 3300–3434 cm⁻¹ .
  • NMR Spectroscopy : ¹H NMR resolves aromatic protons (2-fluorophenyl substituent) and pyrrole NH signals, while ¹³C NMR confirms nitrile (C≡N) and fluorophenyl carbons.
  • Mass Spectrometry (MS) : Provides molecular ion peaks and fragmentation patterns to validate the molecular formula (e.g., [M+H]⁺ for C₁₁H₇FN₃) .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic findings?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. static crystal structures. To address this:

  • Perform single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for precise bond-length/angle measurements .
  • Compare experimental IR/NMR data with computational simulations (DFT or molecular mechanics) to model solution-state conformers .
  • Use variable-temperature NMR to detect equilibrium shifts between tautomers .

Advanced: What strategies are used to determine the compound's bioactivity, considering its structural analogs?

Methodological Answer:

  • In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry to measure binding constants (Kd).
  • Molecular docking : Compare with analogs like 2-amino-3-cyanopyridine derivatives (known kinase inhibitors) to predict binding modes .
  • SAR studies : Modify substituents (e.g., fluorophenyl position) and correlate changes with activity using regression models .

Basic: What are the key physicochemical properties (e.g., solubility, thermal stability) and how are they determined?

Methodological Answer:

  • Solubility : Assessed via HPLC in solvents like ethanol, DMSO, or water (logP calculated using shake-flask method).
  • Thermal Stability : Differential Scanning Calorimetry (DSC) measures decomposition points (e.g., melting range 234–237°C) .
  • Hygroscopicity : Dynamic vapor sorption (DVS) quantifies moisture uptake under controlled humidity .

Advanced: How can computational methods predict reactivity or interaction with biological targets?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry and compute frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD Simulations : Model protein-ligand interactions over nanoseconds to assess binding stability (e.g., RMSD plots).
  • QSAR Models : Train on datasets of pyrrole-3-carbonitrile analogs to predict IC₅₀ values for new derivatives .

Basic: What are the best practices for purity assessment using chromatography?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 70:30 → 90:10) and UV detection at 254 nm. Purity >98% is acceptable for biological testing .
  • TLC : Monitor reaction progress with silica plates (ethyl acetate/hexane eluent) and visualize under UV/iodine vapor .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Polymorphism : Screen solvents (e.g., dioxane, ethanol) at varying temperatures to isolate stable polymorphs.
  • Twinning : Use SHELXL’s TWIN command to refine twinned crystals, leveraging HKLF 5 data format .
  • Disorder : Apply restraints (e.g., SIMU, DELU) in refinement to model disordered fluorophenyl groups .

Advanced: How to analyze reaction mechanisms in multi-step syntheses?

Methodological Answer:

  • Isotopic Labeling : Introduce ¹⁵N or ²H to track nitrile group migration via MS/MS.
  • Kinetic Studies : Use in situ IR or ReactIR to monitor intermediate formation (e.g., imine vs. enamine pathways) .
  • Computational Mapping : Calculate energy profiles (Gaussian 09) for proposed mechanisms (e.g., hydrogenation vs. cycloaddition) .

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